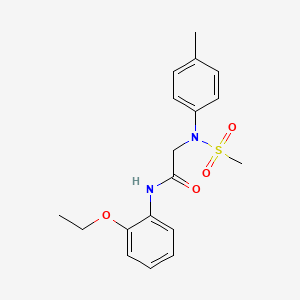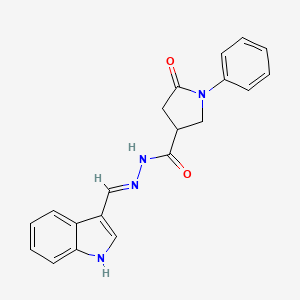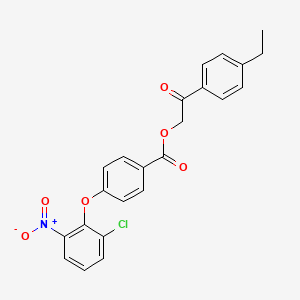![molecular formula C15H22ClN3O3S B6106277 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B6106277.png)
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine, also known as Sulfamethoxazole, is a synthetic antibacterial agent that belongs to the sulfonamide class of antibiotics. It is commonly used to treat bacterial infections, such as urinary tract infections, ear infections, and pneumonia. In
Wirkmechanismus
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria. By inhibiting its synthesis, 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole prevents the bacteria from reproducing, leading to their eventual death.
Biochemical and Physiological Effects
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has been shown to have a broad-spectrum antibacterial effect against many gram-positive and gram-negative bacteria. It is well-absorbed after oral administration and reaches therapeutic concentrations in the blood and tissues. 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole is primarily excreted in the urine and has a half-life of approximately 10 hours.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has several advantages for lab experiments, including its broad-spectrum antibacterial activity, ease of administration, and low cost. However, it also has some limitations, such as the potential for bacterial resistance and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
Future research on 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole could focus on several areas, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential use in combination with other antibiotics, and the exploration of its efficacy against emerging bacterial pathogens. Additionally, research could be conducted on the mechanisms of bacterial resistance to 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole and the development of strategies to overcome this resistance.
Conclusion
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole is a synthetic antibacterial agent that has been extensively studied for its broad-spectrum activity against many bacterial strains. It works by inhibiting the synthesis of folic acid in bacteria, preventing their growth and replication. 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has several advantages for lab experiments, including its low cost and ease of administration, but also has some limitations, such as the potential for bacterial resistance. Future research could focus on developing new formulations, investigating its potential use in combination with other antibiotics, and exploring its efficacy against emerging bacterial pathogens.
Synthesemethoden
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole is synthesized by the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with morpholine in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with piperazine to form 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole.
Wissenschaftliche Forschungsanwendungen
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has been extensively studied in scientific research for its antibacterial properties. It has been used in both in vitro and in vivo experiments to test its effectiveness against various bacterial strains. 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholinezole has also been used in clinical trials to evaluate its efficacy in treating bacterial infections in humans.
Eigenschaften
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-13-2-3-14(16)12-15(13)17-4-6-18(7-5-17)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQDGNKBSPNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6106197.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6106199.png)
![N-(2-chlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6106207.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106213.png)


![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106243.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6106248.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6106276.png)

![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6106289.png)
![5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide](/img/structure/B6106297.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6106302.png)